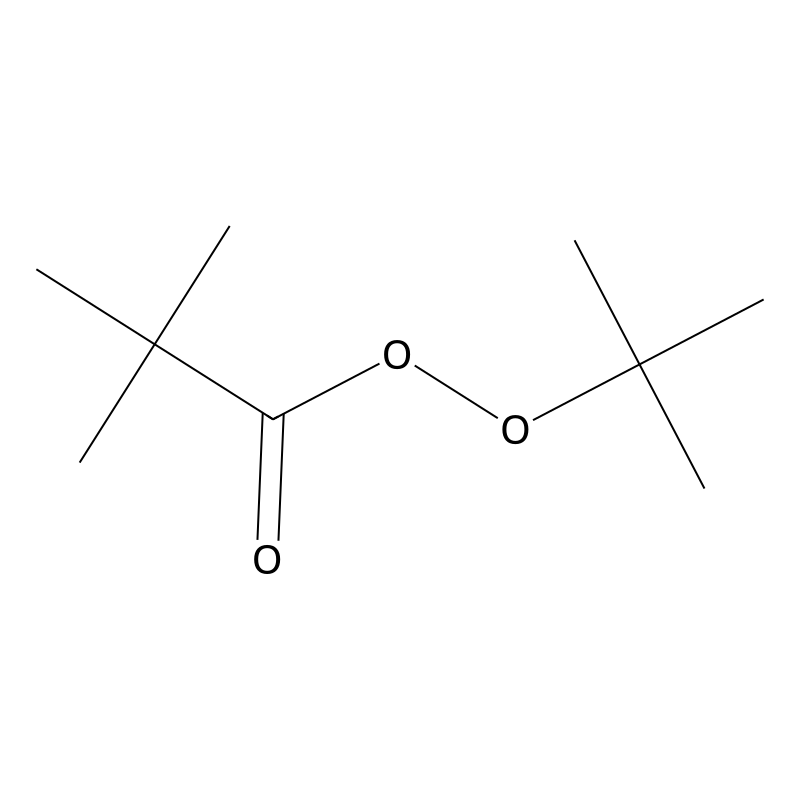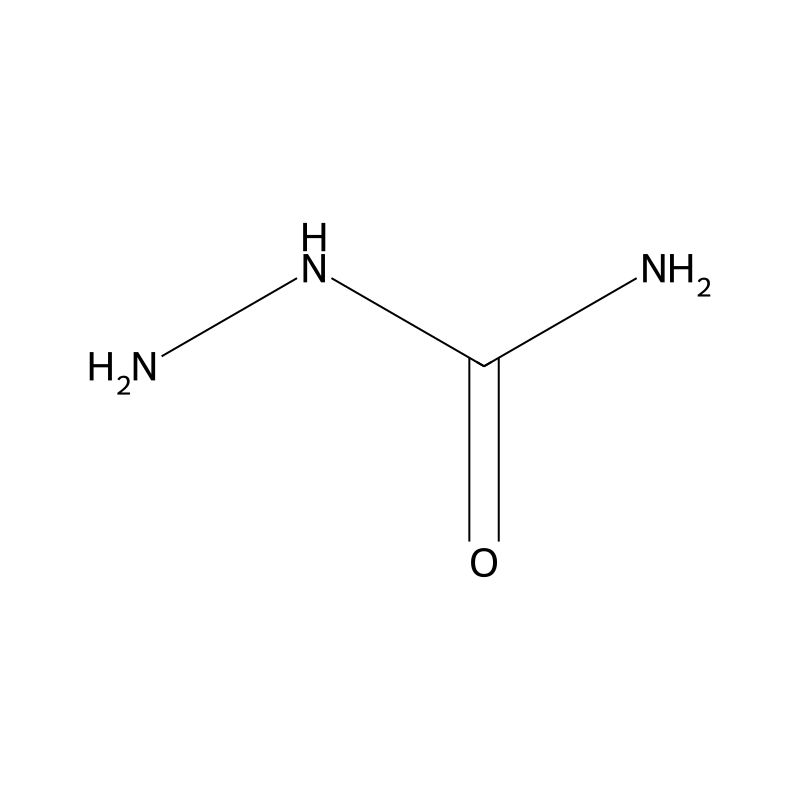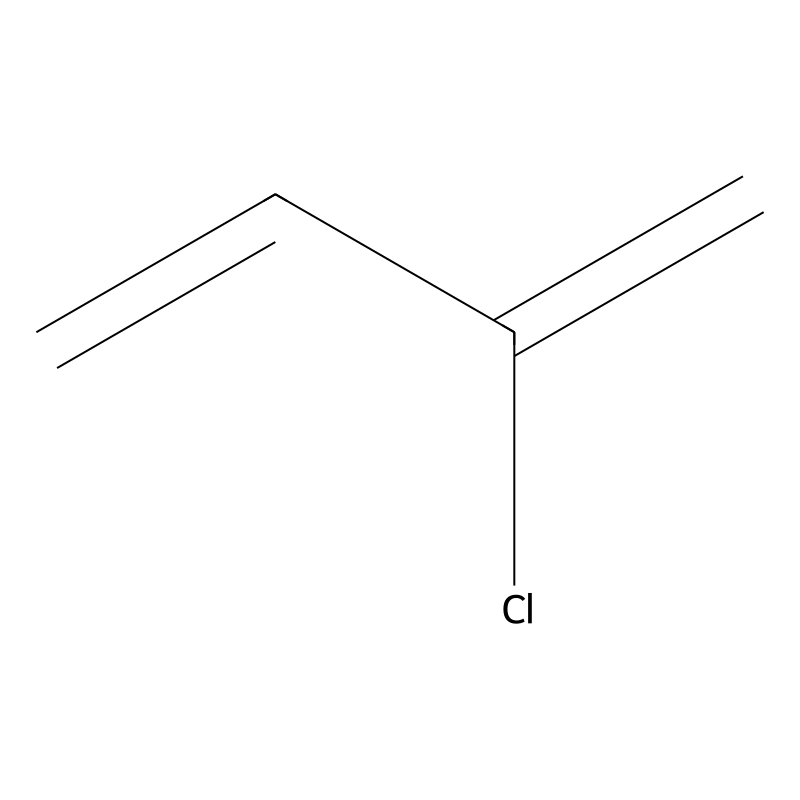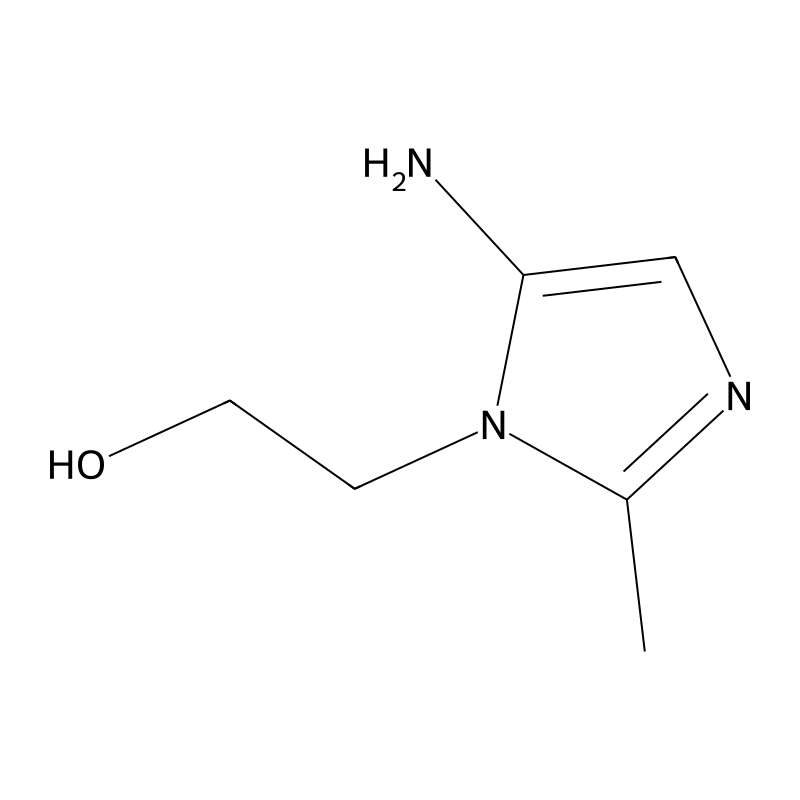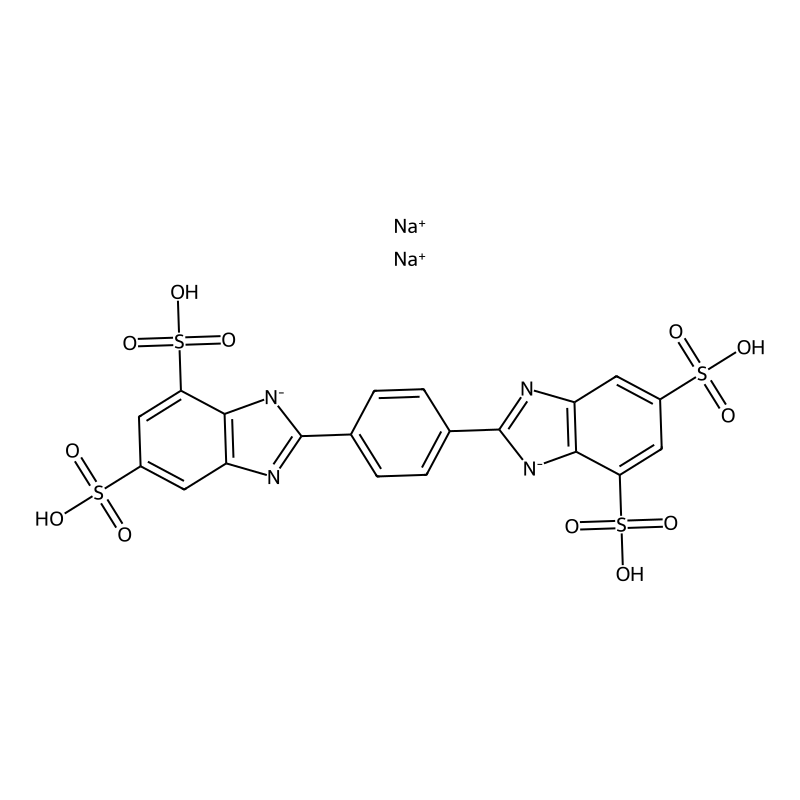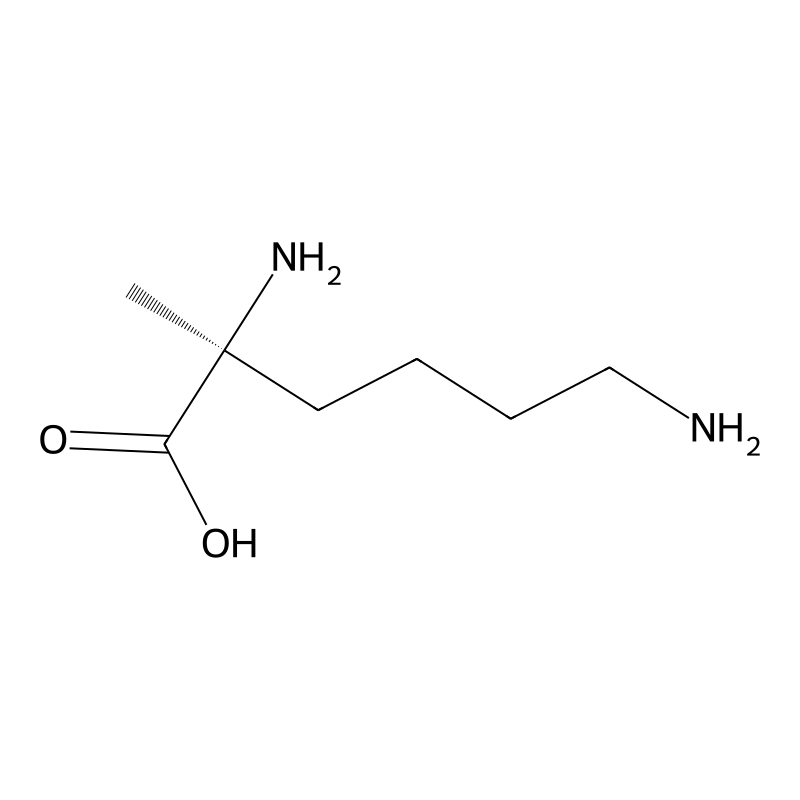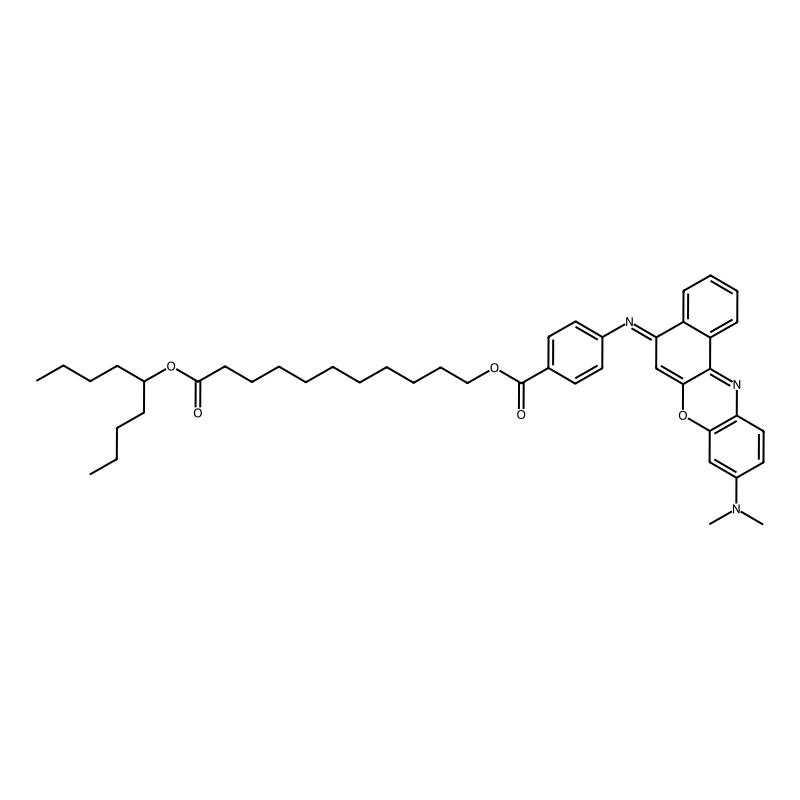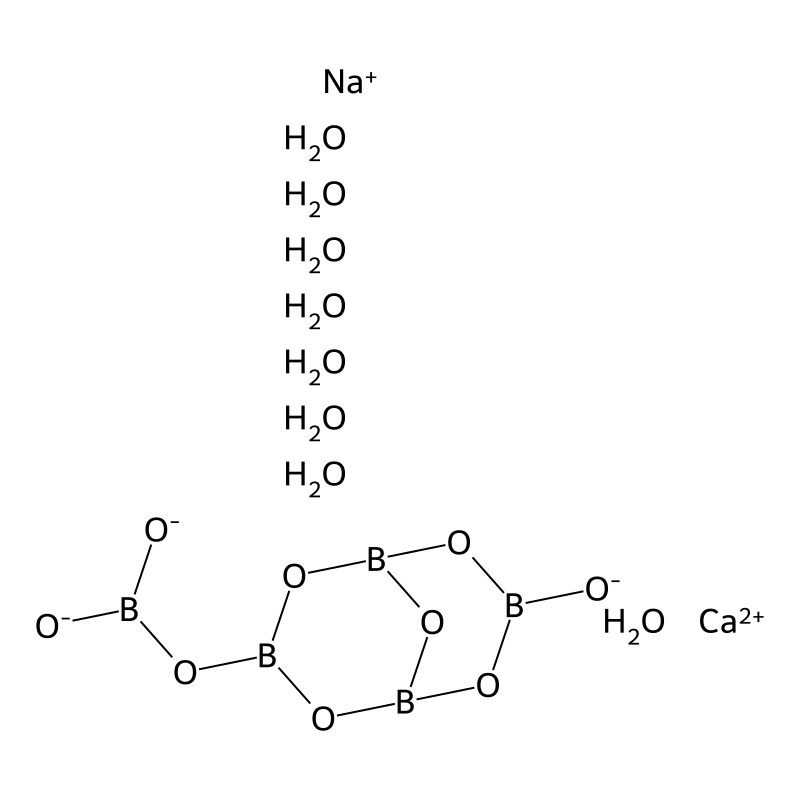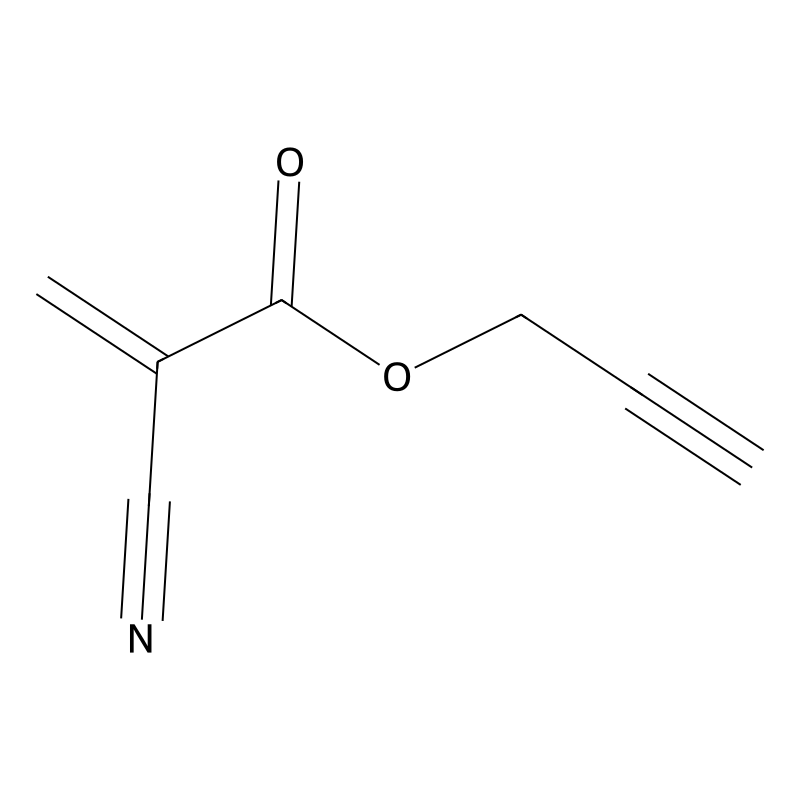Alseroxylon
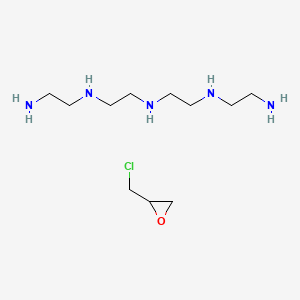
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Alseroxylon, also known as Rautensin or Rauwiloid, is a pharmacologically active compound derived from the root of the plant Rauvolfia serpentina. It functions primarily as a norepinephrine reuptake inhibitor, which has been explored for its therapeutic potential in treating hypertension and angina pectoris, as well as for its sedative effects in psychiatric disorders. Historically, Alseroxylon was approved for use in the United States but has since been discontinued due to concerns about its side effects and efficacy compared to newer medications .
The biological activity of Alseroxylon includes:
- Antihypertensive Effects: By inhibiting norepinephrine reuptake, Alseroxylon reduces sympathetic nervous system activity, leading to lower blood pressure.
- Sedative Properties: It has been used as a sedative in cases of psychosis and anxiety disorders due to its calming effects on the central nervous system.
- Potential Antidepressant Effects: Some studies suggest that compounds like reserpine can influence mood and may have implications for treating depression, although they can also exacerbate depressive symptoms in some patients .
Alseroxylon can be synthesized through various extraction methods from Rauvolfia serpentina. The primary method involves:
- Extraction: The root of Rauvolfia serpentina is processed to isolate the alkaloids, including Alseroxylon. This often includes solvent extraction techniques followed by purification processes such as chromatography.
- Chemical Modification: Further
Alseroxylon has been applied in several therapeutic contexts:
- Hypertension Management: It has been used historically to treat high blood pressure.
- Psychiatric Disorders: Its sedative properties make it useful in managing anxiety and psychotic conditions.
- Research: Alseroxylon serves as a subject of study in pharmacological research aimed at understanding its mechanisms and potential new applications .
Interaction studies involving Alseroxylon have revealed significant insights into its pharmacodynamics:
- Drug Interactions: Alseroxylon can interact with other medications, particularly those affecting neurotransmitter levels. For example, it may enhance the effects of monoamine oxidase inhibitors or interact negatively with certain antidepressants, increasing the risk of side effects like hypotension or sedation .
- Mechanism of Action: Studies indicate that Alseroxylon’s inhibition of norepinephrine reuptake can lead to altered responses when combined with other central nervous system depressants, necessitating careful monitoring when co-administered with such drugs .
Alseroxylon shares similarities with several other compounds derived from Rauvolfia serpentina and related plants. Here are some notable comparisons:
| Compound | Mechanism of Action | Primary Use | Unique Features |
|---|---|---|---|
| Reserpine | Norepinephrine reuptake inhibitor | Antihypertensive | Well-studied; linked to depression risks |
| Rescinnamine | Norepinephrine depleter | Antihypertensive | Less sedative effect than Alseroxylon |
| Yohimbine | Alpha-2 adrenergic antagonist | Erectile dysfunction | Different receptor target; stimulant effect |
| Rauwolscine | Alpha-2 adrenergic antagonist | Potential antidepressant | Similar structure; distinct pharmacological profile |
Alseroxylon's uniqueness lies in its specific formulation and historical use as a sedative alongside its antihypertensive properties. While it operates through mechanisms similar to those of reserpine and rescinnamine, its distinct extraction process and resultant bioactivity set it apart from these compounds .
Purity
Exact Mass
LogP
Appearance
Storage
GHS Hazard Statements
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Drug Indication
FDA Label
Livertox Summary
Drug Classes
Pharmacology
Colestipol is a positively charged, non-digestible, triamine and epoxypropane copolymer anion-exchange resin that binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces.
MeSH Pharmacological Classification
ATC Code
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AC - Bile acid sequestrants
C10AC02 - Colestipol
Mechanism of Action
Other CAS
26658-42-4
Wikipedia
Biological Half Life
Use Classification
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Dates
2: FERRARA RJ, PINKUS H. Alseroxylon in the treatment of pruritic and psychogenic dermatoses. AMA Arch Derm. 1955 Jul;72(1):23-28. PubMed PMID: 14387290.
3: TERMAN LA. Alseroxylon (Rauwiloid) therapy in disturbed elderly patients. Ill Med J. 1957 Feb;111(2):67-9. PubMed PMID: 13405555.
4: MELLER RL. Reserpine and alseroxylon therapy in emotionally disturbed patients. J Lancet. 1955 Aug;75(8):339-42. PubMed PMID: 13242964.
5: WRIGHT WT Jr, POKORNY C, FOSTER TL. Alseroxylon; a study of the psychological effects of the drug. J Kans Med Soc. 1956 Jul;57(7):410-1. PubMed PMID: 13346166.
6: FORD RV, MOYER JH. Rauwolfia toxicity in the treatment of hypertension; comparative toxicity of reserpine and alseroxylon. Postgrad Med. 1958 Jan;23(1):41-8. PubMed PMID: 13505370.
7: SCHLAGEL CA, NELSON JW. Rauwolfia hypotension. II. Action of the alseroxylon alkaloids and epinephrine on the carotid pressoreceptors. J Am Pharm Assoc Am Pharm Assoc. 1957 Feb;46(2):103-9. PubMed PMID: 13438725.
8: DENNIS E, McCONN RG, FORD RV, HUGHES WM, BEAZLEY HL, MOYER JH. Treatment of hypertension; long-term results with alseroxylon (rauwiloid) alone and combined with hexamethonium administered orally. Postgrad Med. 1954 Oct;16(4):300-7. PubMed PMID: 13204243.
9: TUCHMAN H, CRUMPTON CW. A comparison of Rauwolfia serpentina compounds, crude root, alseroxylon derivative, and single alkaloid, in the treatment of hypertension. Am Heart J. 1955 May;49(5):742-50. PubMed PMID: 14376327.
10: GREEN RS, DAVOLOS D. A long-term study of the effect of crude Rauwolfia serpentina and of its alseroxylon fraction in patients with hypertension. Am J Med. 1956 May;20(5):760-73. PubMed PMID: 13313574.
